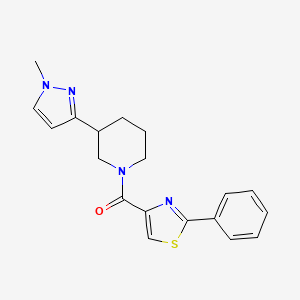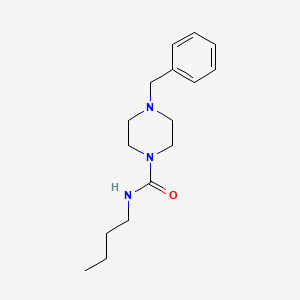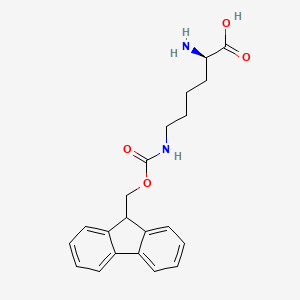
H-D-Lys(Fmoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for H-D-Lys(Fmoc)-OH is1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 . Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a density of 1.245±0.06 g/cm3, a boiling point of 609.9±55.0 °C, and a melting point of 128-131 °C .Wissenschaftliche Forschungsanwendungen
1. Peptide Radiolabeling for Medical Imaging
Fmoc-lys(HYNIC-Boc)-OH, a precursor for solid-phase synthesis, facilitates the efficient synthesis of 99mTc-labeled peptides without needing HPLC purification. This method enhances the versatility of HYNIC for labeling peptides with technetium-99m, a radiotracer used in medical imaging, by introducing a trifluoroacetyl group that is hydrolyzed during labeling, thus omitting the need for a separate deprotection step (Surfraz et al., 2007).
2. Solid-Phase Peptide Synthesis Monitoring
The stepwise solid-phase synthesis of peptides, using Fmoc as the N-α-protecting group, can be quantitatively monitored using near-infrared Fourier-transform Raman spectroscopy. This technique allows for real-time observation of the deprotection process, highlighting the influence of Fmoc protection on peptide secondary structure, which aids in optimizing synthesis protocols for complex peptides (Larsen et al., 1993).
3. Supramolecular Hydrogels for Biomedical Applications
Fmoc-functionalized amino acids, such as FMOC-Lys(FMOC)-OH, are used to create supramolecular hydrogels with inherent biocompatible and biodegradable properties. These gels have been studied for their antimicrobial activity, which is enhanced by incorporating colloidal and ionic silver, making them promising materials for biomedical applications (Croitoriu et al., 2021).
4. Peptide-Based Hydrogels for Drug Delivery
The self-assembly properties of Fmoc-protected amino acids, including Fmoc-Lys(Fmoc)-OH, enable the formation of hydrogels. These materials are explored for their potential in drug delivery systems, owing to their ability to form stable, biocompatible matrices that can encapsulate and release pharmaceutical agents in a controlled manner (Ryan et al., 2011).
5. Advanced Materials Development
Fmoc-protected amino acids are pivotal in developing novel materials, such as smart hydrogels and composite materials with enhanced properties. For example, the introduction of an additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled gelation, offering significant advantages for creating responsive materials for various applications, including tissue engineering and regenerative medicine (Reddy et al., 2015).
Eigenschaften
IUPAC Name |
(2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQBUPMYCNRBCQ-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
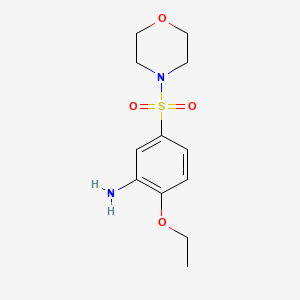
![3-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B2749190.png)
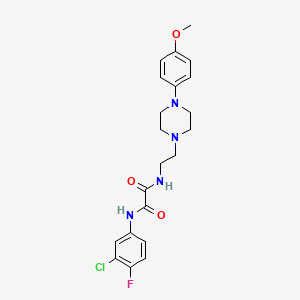

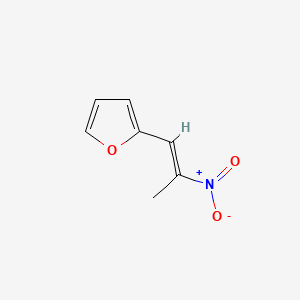
![2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749198.png)
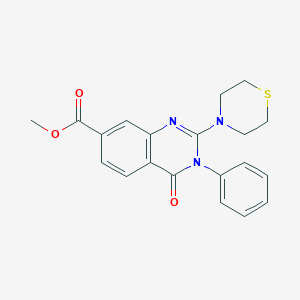
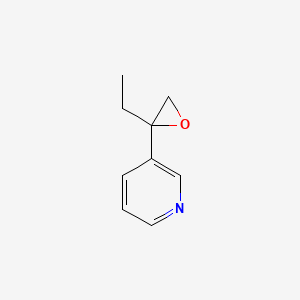
![2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2749201.png)
![Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2749202.png)
![4-chloro-N-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzamide](/img/structure/B2749207.png)
